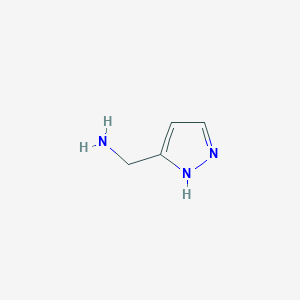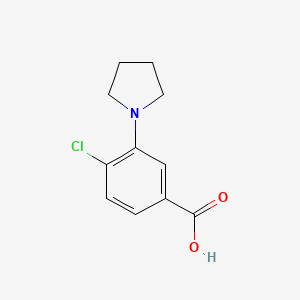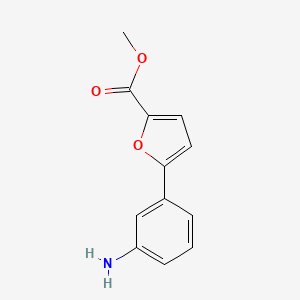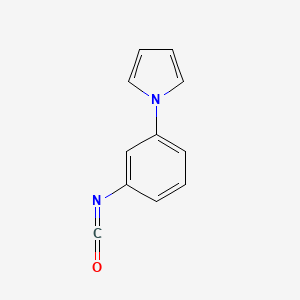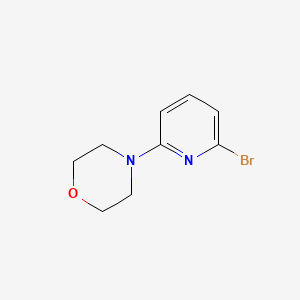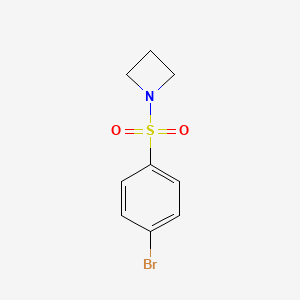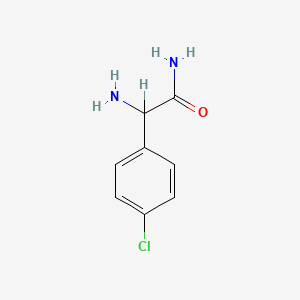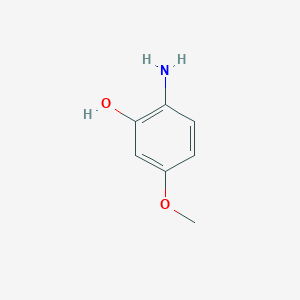
2-Amino-5-méthoxyphénol
Vue d'ensemble
Description
2-Amino-5-methoxyphenol is an organic compound with the molecular formula C7H9NO2. It is a type of aminophenol where the phenol ring is substituted by an amino group at position 2 and a methoxy group at position 5
Applications De Recherche Scientifique
2-Amino-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
This compound is an aminophenol, which is a phenol substituted by amino and methoxy groups at positions 2 and 5, respectively
Biochemical Pathways
The biochemical pathways affected by 2-Amino-5-methoxyphenol are not well-characterized. Methoxylated aromatic compounds (MAC), such as 2-Amino-5-methoxyphenol, are known to be involved in various biochemical pathways. For instance, they can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . .
Analyse Biochimique
Biochemical Properties
2-Amino-5-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it reacts with ninhydrin to yield tetrahydroindeno[1,2-b]indolones . Additionally, it has been observed to interact with hemoglobin, forming complexes that can inhibit the proliferation of certain viruses . These interactions highlight the compound’s potential as a biochemical reagent and its relevance in studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of 2-Amino-5-methoxyphenol on cellular processes are profound. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of various cytokines in human airway cells . This inhibition affects cell signaling pathways, particularly those involving NF-κB, a key regulator of immune response. Furthermore, 2-Amino-5-methoxyphenol influences gene expression by modulating the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
At the molecular level, 2-Amino-5-methoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For example, its interaction with hemoglobin leads to the formation of dihydrophenoxazinone, which has antiviral properties . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. Changes in gene expression induced by 2-Amino-5-methoxyphenol are mediated through its effects on RNA-binding proteins, which influence mRNA stability and translation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-5-methoxyphenol in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term studies have shown that 2-Amino-5-methoxyphenol can maintain its biochemical activity for extended periods, although gradual degradation may occur . This degradation can influence its efficacy in biochemical assays and cellular studies, necessitating careful consideration of storage and handling conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-5-methoxyphenol vary with dosage. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Amino-5-methoxyphenol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-5-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This distribution is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its localization and activity.
Subcellular Localization
Within cells, 2-Amino-5-methoxyphenol is localized to various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization can influence its activity and function, as it interacts with different biomolecules in distinct cellular environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-methoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: In industrial settings, the production of 2-Amino-5-methoxyphenol may involve more efficient and scalable methods. For instance, catalytic hydrogenation can be employed to reduce the nitro group to an amino group under controlled conditions. This method offers higher yields and purity compared to traditional reduction methods .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the amino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder or tin chloride in acidic conditions are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenols.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-methoxyphenol
- 2-Amino-5-methylphenol
- 3-Hydroxy-4-methoxyaniline
Comparison: 2-Amino-5-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups on the phenol ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, 2-Amino-4-methoxyphenol has the methoxy group at a different position, which can lead to different chemical and biological properties .
Propriétés
IUPAC Name |
2-amino-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNYDDZDLTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433081 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-70-0 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
